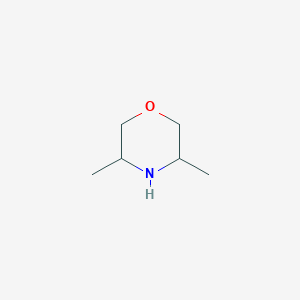

3,5-Dimethylmorpholine

Beschreibung

Overview of Morpholine (B109124) Derivatives in Scientific Context

Morpholine, a heterocyclic chemical compound with the formula O(CH₂CH₂)₂NH, serves as a foundational structure for a vast array of derivatives. researchgate.net These derivatives are characterized by the six-membered morpholine ring, which contains both an ether and a secondary amine functional group. researchgate.net This unique structural arrangement imparts advantageous physicochemical, biological, and metabolic properties, making morpholine a "privileged structure" in medicinal chemistry. sci-hub.se

In the realm of scientific research, morpholine and its analogues are extensively studied and utilized. researchgate.netsci-hub.se They are recognized as versatile building blocks in organic synthesis and are integral to the development of new pharmacologically active molecules. researchgate.net The broad spectrum of biological activities exhibited by morpholine derivatives includes applications as anticancer, antidepressant, and anti-inflammatory agents. researchgate.net Furthermore, their utility extends to agrochemicals, where they have been developed as fungicides, insecticides, and herbicides. acs.orgwisdomlib.org The morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and brain permeability, due to the ring's flexible conformation and the presence of a weak basic nitrogen atom. nih.gov

Significance of 3,5-Dimethylmorpholine as a Distinct Morpholine Heterocycle

Among the numerous morpholine derivatives, this compound (C₆H₁₃NO) stands out due to the specific placement of two methyl groups on its heterocyclic ring. solubilityofthings.com This substitution at the 3 and 5 positions creates a unique chemical entity with distinct characteristics and a wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. solubilityofthings.com

The presence of the methyl groups influences the compound's steric and electronic properties, which in turn affects its reactivity and biological activity. For instance, the steric hindrance created by the dimethyl groups can direct chemical reactions to occur at specific sites and can influence the binding affinity of the molecule to biological targets. These structural nuances make this compound a valuable intermediate and a subject of interest for creating new compounds with potentially enhanced biological efficacy. solubilityofthings.com Its role as a chiral auxiliary in asymmetric synthesis is particularly noteworthy, enabling the production of stereochemically defined molecules.

Stereochemical Considerations in this compound Research

The substitution at the 3 and 5 positions of the morpholine ring introduces chirality into the this compound molecule, leading to the existence of stereoisomers. Specifically, the compound can exist as cis and trans isomers, as well as their respective enantiomers. nih.govoup.com The spatial arrangement of the two methyl groups relative to the plane of the morpholine ring defines these isomers and significantly impacts their chemical and biological properties.

The cis-isomer, also referred to as (3R,5S)- or (3S,5R)-3,5-dimethylmorpholine, has the two methyl groups on the same side of the ring. nih.gov The trans-isomer has the methyl groups on opposite sides, existing as a pair of enantiomers: (3R,5R)-3,5-dimethylmorpholine and (3S,5S)-3,5-dimethylmorpholine. solubilityofthings.com

Research has demonstrated that these stereoisomers can exhibit different biological activities and metabolic pathways. For example, studies on the metabolism of N-nitroso-2,6-dimethylmorpholine (a related compound) showed that the cis and trans isomers were metabolized differently, with the cis isomer favoring a metabolic pathway potentially linked to its higher carcinogenic potency in certain species. nih.gov The stereochemistry of this compound derivatives is also crucial in asymmetric catalysis, where specific enantiomers are used to achieve high levels of stereoselectivity in chemical reactions. For instance, the (S,S)-enantiomer is noted for its use in asymmetric cycloadditions.

The distinct properties of each stereoisomer underscore the importance of stereochemical control in the synthesis and application of this compound in academic and industrial research. The ability to isolate and utilize specific isomers is critical for developing compounds with desired pharmacological or chemical activities. vulcanchem.com

Interactive Data Tables

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dimethylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKHWJFKHDRFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274491 | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-57-9 | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,5 Dimethylmorpholine and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to produce enantiomerically pure compounds. This hybrid approach is particularly valuable for creating complex molecules with specific biological activities.

Enantioselective Production of Biologically Active Enantiomers

The enantioselective synthesis of biologically active enantiomers is crucial as different enantiomers of a chiral molecule often exhibit distinct pharmacological or biological effects. A notable example is the synthesis of the fungicide fenpropimorph (B1672530), where the S-(-)-enantiomer is significantly more active than its R-(+)-counterpart. tandfonline.com

Chemoenzymatic methods have been successfully employed to produce the S-(-)-enantiomer of fenpropimorph. tandfonline.comtandfonline.com This process often involves the use of lipases for kinetic resolution, a technique that separates a racemic mixture by selectively catalyzing the reaction of one enantiomer.

Kinetic Resolution in Enantioselective Synthesis (e.g., S-(-)-Fenpropimorph)

Kinetic resolution is a powerful technique in which two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. wikipedia.org This method has been effectively applied to the synthesis of S-(-)-fenpropimorph. tandfonline.comtandfonline.com

Table 1: Key Steps in the Chemoenzymatic Synthesis of S-(-)-Fenpropimorph

| Step | Description | Key Reagents/Catalysts | Outcome |

|---|---|---|---|

| 1 | Alkylation & Decarbethoxylation | 4-tert-butylbenzylbromide, methyldiethylmalonate, DMSO, alkali | Racemic 3-(4-tert-butylphenyl)-2-methylpropionic acid ethylester |

| 2 | Enzymatic Kinetic Resolution | Pseudomonas sp. lipase | Optically pure S-(+)-acid and R-(-)-ester |

| 3 | Racemization & Recycling | Base-catalyzed | Racemization of the R-(-)-ester for reuse |

| 4 | Acylation | cis-3,5-dimethylmorpholine, activated S-(+)-acid | Intermediary amide |

Asymmetric Synthesis Techniques

Asymmetric synthesis refers to a set of methods that preferentially produce one enantiomer or diastereomer over another. These techniques are fundamental in modern organic chemistry for the synthesis of chiral molecules.

Utilizing Chiral Starting Materials and Catalysts for Stereochemical Control

A common strategy in asymmetric synthesis is the use of a "chiral pool," which involves utilizing readily available, enantiomerically pure natural products as starting materials. unibo.it For instance, chiral α-amino acids can serve as precursors for the synthesis of optically active morpholine (B109124) derivatives. researchgate.net The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions.

Chiral catalysts are also instrumental in achieving high levels of stereochemical control. numberanalytics.com These catalysts, often metal complexes with chiral ligands, create a chiral environment that favors the formation of one enantiomer. nih.gov For example, the (S,S)-enantiomer of 3,5-dimethylmorpholine is noted for its C₂-symmetric structure, making it a valuable chiral auxiliary in asymmetric synthesis.

Diastereoselective Reactions (e.g., Diels-Alder Cycloadditions)

Diastereoselective reactions are crucial for creating specific stereoisomers when multiple chiral centers are formed in a single reaction. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for forming six-membered rings with excellent stereocontrol. wikipedia.orgorganic-chemistry.org

This reaction has been applied to the synthesis of morpholine derivatives. wiley-vch.de For instance, (S,S)-2-(3,5-dimethylmorpholino)butadienes have been used in diastereoselective Diels-Alder reactions with aza-dienophiles to produce cycloadducts with high diastereoselectivity (de = 87-96%). researchgate.net These cycloadducts can then be converted into 4-oxohexahydropyridazine derivatives of high enantiomeric purity. researchgate.net The hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, is a particularly effective method for constructing heterocyclic rings like morpholines. organic-chemistry.org

Recent advancements include photocatalytic, diastereoselective annulation strategies for morpholine synthesis, which employ a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. uclouvain.be Iron(III) has also been shown to catalyze the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.org

Table 2: Examples of Diastereoselective Morpholine Synthesis

| Reaction Type | Catalysts/Reagents | Key Features | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) |

|---|---|---|---|

| Diels-Alder Cycloaddition | (S,S)-2-(3,5-dimethylmorpholino)butadienes, aza-dienophiles | High stereoselectivity | 87-96% de researchgate.net |

| Pd(0)/Fe(III)-catalyzed Heterocyclization | Vinyloxiranes, amino-alcohols | Forms 2,5-disubstituted morpholines | up to >20:1 dr acs.org |

| Iron(III)-catalyzed Cyclization | 1,2-amino ethers, allylic alcohol | Thermodynamic equilibrium favors cis-diastereoisomer | Not specified organic-chemistry.org |

Formation of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are organic molecules that can bind to a metal center to form a chiral catalyst. sigmaaldrich.com The design and synthesis of these ligands are central to the field of asymmetric catalysis. nih.gov For a long time, C₂-symmetric ligands were dominant in this field due to their effectiveness in a wide range of reactions. nih.gov

Derivatives of this compound, particularly the (S,S)-enantiomer, have been used as C₂-symmetric chiral auxiliaries. researchgate.net These auxiliaries can be attached to a substrate to direct the stereochemical course of a reaction and are then removed. For example, (S,S)-3,5-dimethylmorpholine has been used as a chiral auxiliary in [4+2]-cycloadditions. researchgate.net More recently, there has been a shift towards non-symmetrical modular ligands, such as P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Fenpropimorph |

| S-(-)-Fenpropimorph |

| R-(+)-Fenpropimorph |

| 3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester |

| (+)-3-(4-tert-butylphenyl)-2-methylpropionic acid |

| (-)-3-(4-tert-butylphenyl)-2-methylpropionic acid ethyl ester |

| cis-3,5-dimethylmorpholine |

| (S,S)-2-(3,5-dimethylmorpholino)butadiene |

| 4-oxohexahydropyridazine |

| Vinyloxirane |

| Amino-alcohol |

| 1,2-amino ether |

| Allylic alcohol |

| P,N-ligands |

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is a cornerstone of this compound synthesis. This process is typically achieved through cyclization reactions, where an acyclic precursor is induced to form the characteristic six-membered ring containing both nitrogen and oxygen atoms.

A prevalent method involves the acid-catalyzed cyclodehydration of diethanolamine (B148213) derivatives. gpcchem.comgoogle.com For instance, reacting diethanolamine with 70% sulfuric acid leads to the formation of morpholine through the removal of a water molecule. gpcchem.com Similarly, 2-aryl-5,5-dimethylmorpholines can be synthesized by treating a diol intermediate with concentrated sulfuric acid in dichloromethane (B109758) to induce ring closure. vulcanchem.com Another approach utilizes a tandem hydroamination and asymmetric transfer hydrogenation reaction on aminoalkyne substrates to produce 3-substituted morpholines. organic-chemistry.org

Mechanism via Intermediate Oxonium Ions

The acid-catalyzed cyclization often proceeds through the formation of an intermediate oxonium ion. In the synthesis of certain morpholino nucleosides, the ring-closing reaction to form a glycosyl-like hemiacetal bond creates an anomeric carbon. It is believed that the reaction proceeds via an intermediate oxocarbenium ion. rsc.org Similarly, in the synthesis of spiroisochromans, the proposed mechanism for high diastereoselectivity involves either a stereoselective Friedel–Crafts reaction to give an oxonium cation (kinetic control) or a thermodynamic shift to a more stable isomer through a ring-opening and ring-closing equilibrium. acs.org

In the synthesis of this compound from DL-alaninol and hydroxyacetone (B41140), the aminodiol intermediate undergoes protonation by sulfuric acid. This is followed by an intramolecular nucleophilic attack, which results in the formation of the morpholine ring.

Thermodynamic and Kinetic Control of Isomer Formation

The stereochemical outcome of the cyclization reaction can often be directed by either thermodynamic or kinetic control, influencing the final ratio of isomers. dalalinstitute.comlibretexts.org

Kinetic Control: This is typically favored at lower temperatures, where the product that forms fastest predominates. libretexts.org The reaction pathway with the lower activation energy will be the major one. dalalinstitute.com In some asymmetric cyclizations, the product of kinetic control arises from an axial attack of an enolate on an iminium ion. umb.edu

Thermodynamic Control: At higher temperatures, the system has enough energy to overcome the activation barriers of different pathways, leading to the most stable product. libretexts.org This product is the one with the lowest Gibbs free energy. dalalinstitute.com In some cases, a kinetically formed product can revert to an intermediate and then cyclize to the more thermodynamically stable product. umb.edu

For example, in the synthesis of certain CF3-substituted spiroisochromans, high diastereoselectivity is proposed to be a result of either kinetic control via a stereoselective Friedel–Crafts reaction or thermodynamic control through a ring-opening and ring-closing equilibrium. acs.org The synthesis of certain phenylmorpholines via cyclization with sulfuric acid affords the thermodynamically and kinetically more stable trans isomer. nih.gov

Alkylation and Derivatization Strategies

Once the morpholine ring is formed, further functionalization can be achieved through alkylation and other derivatization reactions, primarily at the nitrogen atom.

Alkylation of Morpholine with Methylating Agents

The synthesis of this compound can involve the alkylation of a morpholine precursor using methylating agents. solubilityofthings.com These agents introduce methyl groups onto the morpholine scaffold. Common methylating agents include methyl iodide and dimethyl sulfate, often used in the presence of a base like potassium hydroxide.

N-Alkylation and N-Methylation Reactions

N-alkylation and N-methylation are key reactions for modifying the properties of morpholine derivatives. The nitrogen atom in the morpholine ring acts as a nucleophile and can be alkylated with various alkyl halides. For instance, N-methylation can be achieved using methyl iodide in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov

Transition-metal catalysts, including iridium and ruthenium complexes, have been developed for the N-alkylation of amines with alcohols, offering an alternative to the use of alkyl halides. nih.gov For example, N-methylation of morpholine with methanol (B129727) can be performed over a CuO–NiO/γ–Al2O3 catalyst in a fixed-bed reactor, achieving high conversion and selectivity. akjournals.comresearchgate.net

Synthetic Routes from Precursors (e.g., DL-Alaninol and Hydroxyacetone)

A well-documented synthesis of this compound starts from the precursors DL-alaninol and hydroxyacetone. This two-step process first involves the hydrogenation of the precursors in the presence of a platinum(IV) oxide catalyst to form an aminodiol intermediate. The subsequent step is the cyclodehydration of this intermediate using concentrated sulfuric acid at high temperatures, which yields the final this compound product. The methyl groups at positions 3 and 5 of the morpholine ring originate from the hydroxyacetone and DL-alaninol precursors, respectively.

Another synthetic approach involves the use of stannylamine protocol (SnAP) reagents. For instance, DL-alaninol can be reacted with sodium hydride and then with tributyl(iodomethyl)stannane (B1310542) to form 1-((tributylstannyl)methoxy)propan-2-amine, a precursor for C-substituted morpholines. orgsyn.org

Synthesis of Deuterated Morpholine Derivatives

The incorporation of deuterium (B1214612) into morpholine derivatives is a significant strategy in pharmaceutical and bio-analytical research. Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are particularly valuable as internal standards for quantitative bio-analytical studies using mass spectrometry, and in "heavy drug" development to alter metabolic profiles. nih.govchem-station.com While literature specifically detailing the synthesis of deuterated this compound is sparse, established general methods for deuterating the morpholine ring are applicable.

A primary strategy involves the synthesis of 2,2,6,6-d₄-morpholine derivatives. google.com This process can be adapted for substituted morpholines, including this compound. The synthesis generally proceeds through a deuterated intermediate which is then cyclized. For example, a process for preparing deuterated morpholine-containing pharmaceutical agents like linezolid (B1675486) has been patented. google.com This method involves preparing a deuterated synthetic intermediate, which can then be used to construct the final deuterated morpholine ring. google.com The deuterium enrichment at each specified position in these compounds can reach levels of 90%, 95%, or even 99.5%. google.com

Another general approach for deuterium labeling is the use of a Palladium-on-Carbon (Pd/C) catalyst with aluminum and deuterium oxide (D₂O). mdpi.com This system facilitates selective hydrogen-deuterium (H-D) exchange reactions on various organic molecules. mdpi.com For instance, this method has been used to achieve excellent deuterium enrichment at specific positions on anilines, esters, and alcohols, which can serve as building blocks for more complex molecules. mdpi.com Such a method could potentially be applied to this compound or its precursors.

The synthesis of deuterium-labeled N-nitrosodiethanolamine and N-nitroso-2-hydroxymorpholine has also been documented, providing further precedent for the preparation of deuterated morpholine structures. google.com These established methodologies underscore the feasibility of producing deuterated this compound for advanced research applications.

Yield Optimization in Synthesis

Optimizing reaction yield is a critical aspect of chemical synthesis, ensuring efficiency and economic viability. For this compound and its derivatives, various strategies have been employed to maximize product formation, often involving careful control of reaction parameters such as temperature, solvent, catalyst loading, and reactant ratios.

One of the most well-documented methods for synthesizing this compound involves a two-step process starting from DL-2-amino-1-propanol (alaninol) and hydroxyacetone (acetol). The precursors undergo hydrogenation to form an aminodiol intermediate, which is then subjected to cyclodehydration using concentrated sulfuric acid at 180°C for 8 hours. This final step has been reported to achieve a respectable yield of 82%.

For the related compound, cis-2,6-dimethylmorpholine (B33440), significant yield improvements have been achieved by modifying the synthesis from diisopropanolamine (B56660). Traditional methods suffered from high temperatures and low yields. vulcanchem.com Improved processes, operating at lower temperatures (150-190°C) and using optimized molar ratios of diisopropanolamine to sulfuric acid, have increased total yields to between 90% and 98%. vulcanchem.com

Catalyst and solvent screening is another powerful tool for yield optimization. In a zinc chloride-catalyzed cyclizative rearrangement to produce C3-disubstituted morpholin-2-ones, various Lewis acids and solvents were tested. nih.gov The optimal conditions were found to be 0.2 equivalents of ZnCl₂ as the catalyst in 1,2-dichloroethane (B1671644) (DCE) at 100°C, which provided the highest yield of the desired product. nih.gov

The following table summarizes the optimization of this ZnCl₂-catalyzed cycloaddition:

| Entry | Catalyst (equiv) | Solvent | Temp (°C) | Yield (%) |

| 1 | Mg(OTf)₂ (0.2) | DCE | 80 | Trace |

| 2 | InCl₃ (0.2) | DCE | 80 | 25 |

| 3 | Zn(OTf)₂ (0.2) | DCE | 80 | 45 |

| 4 | ZnCl₂ (0.2) | DCE | 80 | 55 |

| 5 | ZnCl₂ (0.2) | Toluene | 80 | 31 |

| 6 | ZnCl₂ (0.2) | CH₃CN | 80 | 43 |

| 7 | ZnCl₂ (0.1) | DCE | 100 | 45 |

| 8 | ZnCl₂ (0.2) | DCE | 100 | 61 |

| 9 | ZnCl₂ (0.2) | DCE | 120 | 58 |

| Data adapted from a 2023 study on ZnCl₂-catalyzed cyclizative rearrangements. nih.gov |

Structure Activity Relationship Sar Studies of 3,5 Dimethylmorpholine Derivatives

Influence of Methyl Group Position and Stereochemistry on Biological Activity

The spatial arrangement of the methyl groups on the morpholine (B109124) ring is a critical determinant of biological activity. The cis- and trans-isomers of 3,5-dimethylmorpholine can exhibit markedly different potencies and selectivities for their targets.

Research on morpholine-based fungicides has shown that the biological activity is often primarily attributed to the cis-isomer. vulcanchem.com For instance, in the case of the fungicide dodemorph, the diequatorial (cis) form displays higher antibacterial activity compared to the axial-equatorial (trans) form. scirp.org This preference for the cis-configuration highlights the importance of stereoselective synthesis or efficient isomer separation in the development of these agents. vulcanchem.com

In the context of mTOR inhibitors, the stereochemistry of the dimethylmorpholine moiety also plays a crucial role. A study on triazine-based mTOR inhibitors found that while sterically hindered morpholines generally enhance selectivity for mTOR over PI3Kα, not all substitutions are equally effective. tiho-hannover.de Notably, the (3S,5R)-3,5-dimethylmorpholine derivative (a trans-isomer) was one of the exceptions that maintained cellular activity, suggesting a specific fit within the mTOR active site that can accommodate this particular stereoisomer. tiho-hannover.de

The position of the methyl groups is also significant. For example, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the specific placement of the methyl groups at the 3 and 5 positions was crucial for their activity as dopamine (B1211576) and norepinephrine (B1679862) uptake inhibitors. nih.gov The stereochemistry, controlled by the methyl group alpha to the nitrogen, dictates the conformation and, consequently, the binding affinity to the transporters. nih.gov

The following table summarizes the influence of stereochemistry on the activity of select dimethylmorpholine derivatives.

| Compound Class | Isomer | Biological Target | Observed Activity |

| Fungicides (e.g., Dodemorph) | cis-(2,6) | Fungal cell membrane | Higher antifungal and antibacterial activity. scirp.org |

| Fungicides (e.g., Dodemorph) | trans-(2,6) | Fungal cell membrane | Lower activity compared to the cis-isomer. scirp.org |

| mTOR Inhibitors (Triazine-based) | trans- (3S,5R) | mTOR kinase | Maintained cellular activity, unlike other sterically hindered morpholines. tiho-hannover.de |

Impact of Substituents on Morpholine Ring for Receptor/Enzyme Binding Affinity

The introduction of substituents onto the morpholine ring can dramatically alter the binding affinity and selectivity of this compound derivatives for their biological targets. These modifications can influence the compound's size, shape, and electronic properties, thereby affecting its interaction with the active site of a receptor or enzyme.

The nature of the substituent is also critical. In a series of proteasome inhibitors, the synthesis of various methylmorpholine and dimethylmorpholine derivatives resulted in compounds with similar potency to the parent compound but with altered metabolic stability. acs.org This suggests that while the core scaffold is important for binding, substituents on the morpholine ring can be tuned to modulate pharmacokinetic properties. acs.org

Furthermore, the replacement of the morpholine ring with bioisosteric structures, such as 3,6-dihydro-2H-pyran (DHP) and tetrahydro-2H-pyran (THP), has been explored to create novel mTOR kinase inhibitors. unimi.it These scaffold hops aim to retain the key binding interactions while improving properties like metabolic stability. unimi.it

The table below illustrates the impact of different morpholine substituents on the activity of triazine-based mTOR inhibitors. tiho-hannover.de

| Morpholine Substituent | mTOR Ki (nM) | Selectivity (mTOR vs. PI3Kα) |

| Unsubstituted | - | 2.5-fold |

| (R)-3-methylmorpholine | - | >100-fold |

| 3,3-dimethylmorpholine | - | Maintained cellular activity |

| (3S,5R)-3,5-dimethylmorpholine | 3.6 | ~80-fold |

Conformational Analysis and Molecular Interactions

The three-dimensional conformation of this compound derivatives and their specific molecular interactions within the active site of a target are fundamental to their biological activity. Techniques such as X-ray crystallography and computational modeling are used to understand these interactions. researchgate.net

The morpholine ring itself can participate in important interactions. The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base, can be protonated at physiological pH, allowing it to act as a hydrogen bond donor. mdpi.com For example, in tetrahydroquinoline derivatives designed as mTOR inhibitors, the morpholine oxygen is positioned to form a hydrogen bond with the VAL2240 residue in the mTOR active site. mdpi.com

The N-morpholinoethyl moiety of some cannabinoid receptor ligands occupies a deep hydrophobic pocket surrounded by aromatic residues in the receptor's transmembrane domain. nih.gov This highlights the role of hydrophobic interactions in the binding of morpholine-containing compounds. nih.gov

The methyl groups of this compound introduce steric hindrance that can be exploited to achieve binding selectivity. The increased steric bulk can prevent the molecule from fitting into the binding sites of off-target proteins, while still allowing it to bind effectively to the desired target.

As previously mentioned, sterically hindered morpholines, including dimethylmorpholine derivatives, have been shown to enhance selectivity for mTOR over PI3K. tiho-hannover.de This is because the mTOR active site has a deeper pocket compared to PI3K, which can accommodate the bulkier substituents. nih.gov This principle has been used to develop selective and highly brain-penetrant mTOR kinase inhibitors. nih.gov

Hydrogen Bonding and Hydrophobic Interactions in Active Sites

Scaffold-Hopping Strategies in Drug Design

Scaffold hopping is a drug design strategy that involves replacing the central core of a known active molecule with a structurally different scaffold, while aiming to maintain or improve biological activity and other properties. niper.gov.inbhsai.org The this compound moiety can be either the starting point or the result of such a strategy.

Conversely, isosteres of the morpholine ring, such as tetrahydro-2H-pyran (THP), have been used to replace the morpholine scaffold in mTOR inhibitors. unimi.it This particular scaffold hop resulted in a compound with high potency, selectivity, and improved metabolic stability, demonstrating the potential of this strategy to unlock novel chemical space and overcome the limitations of existing scaffolds. unimi.it The goal of such strategies is often to find a novel core structure that can resolve issues with chemical, physicochemical, pharmacokinetic, or toxicity properties of a lead compound. niper.gov.in

Biological and Pharmacological Research Applications of 3,5 Dimethylmorpholine and Its Analogs

Modulation of Enzyme and Receptor Activity in Disease Pathways

The 3,5-dimethylmorpholine moiety has been integral in the design of inhibitors targeting key enzymes in cellular signaling pathways, most notably the phosphoinositide 3-kinase (PI3K)/mechanistic target of rapamycin (B549165) (mTOR) pathway. acs.org This pathway is a central regulator of cell growth, proliferation, and metabolism, and its overactivation is a hallmark of many cancers and neurological disorders. researchgate.netacs.org

Analogs incorporating the cis-3,5-dimethylmorpholine structure have shown high affinity for both mTOR and p110α, a catalytic subunit of PI3K. acs.org For instance, in a series of 4,6-dimorpholino-1,3,5-triazine-based inhibitors, the symmetric substitution with cis-3,5-dimethylmorpholine resulted in a compound with significant affinity for both mTOR (Kᵢ = 40 nM) and p110α (Kᵢ = 31 nM). acs.org However, introducing asymmetry by combining different substituted morpholines can fine-tune the selectivity. Replacing one morpholine (B109124) with a more sterically demanding group like (S)-3-methylmorpholine or cis-3,5-dimethylmorpholine can enhance potency towards mTOR. acs.org Specifically, a compound featuring one (S)-3-methylmorpholine and one cis-3,5-dimethylmorpholine moiety demonstrated high potency against both PI3K and mTOR. acs.org

Further research into mTOR kinase inhibitors (TORKi) revealed that while substitution at the C2- and C6-positions of the morpholine ring could reduce mTOR affinity, methyl substitutions at the C3- and C5-positions had only a minor impact on binding. acs.org This structural tolerance allows for the optimization of other properties without sacrificing potency. In the development of the potent mTOR inhibitor PQR626, the (3R,5S)-3,5-dimethylmorpholine group was found to engage with the solvent-exposed region of the mTOR kinase, where hydrophobic interactions with the Met2345 residue could further stabilize the inhibitor-enzyme complex. researchgate.net

Beyond the mTOR pathway, this compound derivatives have been investigated as modulators of cholecystokinin (B1591339) (CCK) receptors. googleapis.comgoogleapis.com These receptors are involved in various physiological processes, including gastric acid secretion, appetite regulation, and pain perception. googleapis.comgoogleapis.com Quinoxaline compounds incorporating (S,S)-3,5-dimethylmorpholine have been developed as CCK2 receptor modulators, with potential applications in treating anxiety, certain cancers, and gastro-esophageal reflux disease (GERD). googleapis.comgoogleapis.com

More recently, compounds containing (3R,5S)-3,5-dimethylmorpholine have been identified as antagonists of the STING (stimulator of interferon genes) pathway. epo.org Overactivation of STING is linked to a variety of autoinflammatory and autoimmune diseases, as well as neurodegenerative conditions. epo.org

Studies in Central Nervous System (CNS) Drug Discovery

The morpholine scaffold is considered a privileged structure in CNS drug discovery. researchgate.net It is often used to enhance potency, act as a scaffold to correctly orient other functional groups, and modulate pharmacokinetic and pharmacodynamic (PK/PD) properties to favor brain penetration. researchgate.net

The incorporation of the this compound moiety can significantly enhance the potency of a drug candidate through specific molecular interactions within the target's binding site. In the development of mTOR inhibitors, the strategic placement of this group has been shown to be crucial. For the inhibitor PQR626, the (3R,5S)-3,5-dimethylmorpholine substituent points towards the solvent-exposed region of the mTOR active site. researchgate.net This orientation allows for stabilizing hydrophobic interactions between one of its methyl groups and the methionine residue Met2345, a pivotal interaction for inhibitor binding. researchgate.net Similarly, in another series of inhibitors, an asymmetric compound with one (S)-3-methylmorpholine and one cis-3,5-dimethylmorpholine was found to be highly potent, suggesting that the combination of different substituted morpholines can optimize binding affinity. acs.org

The this compound structure plays a key role in refining the PK/PD profile of potential drugs. googleapis.com The morpholine ring itself is a valued component in medicinal chemistry for its ability to improve these properties. researchgate.net Research on mTOR inhibitors has demonstrated that modifying the morpholine substituents is a viable strategy for improving metabolic stability and oral bioavailability. The development of PQR626, which contains a (3R,5S)-3,5-dimethylmorpholine group, was aimed at overcoming the metabolic liabilities of earlier compounds while maintaining high potency and brain penetrance. researchgate.net This compound showed improved stability in human hepatocytes, a critical factor for a favorable pharmacokinetic profile. researchgate.net

Table 1: Investigated Pharmacokinetic Properties of Selected Compounds This table is for illustrative purposes and synthesizes data concepts from the referenced literature. Specific values may vary between studies.

| Compound Class | Moiety | Key PK/PD Observation | Reference |

| TORKi | (3R,5S)-3,5-Dimethylmorpholine | Improved metabolic stability in hepatocytes. | researchgate.net |

| TORKi | (3R,5S)-3,5-Dimethylmorpholine | Excellent oral bioavailability and brain penetration. | researchgate.net |

| PI3K/mTOR Inhibitor | cis-3,5-Dimethylmorpholine | Good oral bioavailability demonstrated in xenograft models. | acs.org |

A significant challenge in developing drugs for CNS disorders is ensuring they can effectively cross the blood-brain barrier (BBB). researchgate.net The physicochemical properties of the this compound moiety contribute favorably to CNS penetration. Several mTOR inhibitors incorporating this structure have been specifically designed and evaluated for their brain permeability. acs.orgresearchgate.nettiho-hannover.de

The inhibitor PQR626, containing (3R,5S)-3,5-dimethylmorpholine, was developed as a highly brain-penetrant TORKi. researchgate.nettiho-hannover.de In pharmacokinetic studies in rats, PQR626 demonstrated excellent brain penetration following oral administration. researchgate.net Similarly, the dual PI3K/mTOR inhibitor PQR530, which was optimized from a series including this compound analogs, also showed excellent brain penetration in preclinical models. acs.org The development of these compounds highlights a strategy where the morpholine scaffold is systematically modified to balance potency with the necessary physicochemical properties for CNS entry, such as a polar surface area (PSA) under 100 Ų. unimi.it

Table 2: Brain Penetration Data for Selected mTOR Inhibitors This table is for illustrative purposes and synthesizes data concepts from the referenced literature.

| Compound | Key Moiety | Brain/Plasma Ratio | Observation | Reference |

| PQR620 | 3-oxa-8-azabicyclo[3.2.1]octane | ~1.0 after 30 mins | Precursor to more advanced, metabolically stable compounds. | acs.org |

| PQR626 | (3R,5S)-3,5-Dimethylmorpholine | >1.0 over several hours | Excellent and sustained brain penetration. | researchgate.net |

| PQR530 | (S)-3-methylmorpholine | Not specified, but "excellent" | Qualified as a clinical candidate due to brain penetration. | acs.org |

The application of morpholine-containing compounds extends to the modulation of receptors implicated in mood disorders and pain. researchgate.net Derivatives of this compound have been explored as ligands for cholecystokinin (CCK) receptors. googleapis.comgoogleapis.com Ligands for CCK receptors in the brain have been associated with anxiolytic (anti-anxiety) activity. googleapis.com Consequently, antagonists for the CCK2 receptor, such as those derived from (S,S)-3,5-dimethylmorpholine, are being investigated as potential neurological agents for anxiety and related conditions. googleapis.comgoogleapis.com Furthermore, CCK receptor modulation is also linked to the potentiation of opioid analgesia, suggesting a potential role in pain management. googleapis.comscribd.com

The dysregulation of the mTOR signaling pathway is not only a factor in cancer but has also been linked to the pathogenesis of several neurodegenerative diseases, including Huntington's, Parkinson's, and Alzheimer's disease. acs.orgunimi.itacs.org The accumulation of toxic protein aggregates is a common feature of these conditions, and mTOR inhibition can promote the clearance of these proteins through the induction of autophagy. acs.org

Therefore, brain-penetrant mTOR inhibitors featuring the this compound scaffold are promising candidates for treating such neurological disorders. researchgate.netresearchgate.net The development of PQR626 was specifically aimed at creating a TORKi that could be effective for CNS indications. researchgate.netacs.org Its efficacy was demonstrated in a mouse model of tuberous sclerosis complex (TSC), a genetic disorder that causes tumors in the brain and other organs and is associated with epilepsy. researchgate.net Additionally, STING antagonists containing the (3R,5S)-3,5-dimethylmorpholine moiety are being explored for neurodegenerative conditions like Huntington's disease and Parkinson's disease, where STING activation has been observed. epo.org

Inhibition of Enzymes in CNS Tumors

The morpholine moiety, including its analog this compound, is a significant heterocyclic structure in the development of drugs targeting the central nervous system (CNS). acs.orgresearchgate.net Its unique physicochemical and conformational properties, such as a flexible conformation and a weak basic nitrogen, allow it to participate in various molecular interactions and improve properties like blood-brain barrier permeability. acs.orgnih.gov In the context of CNS tumors, such as glioblastoma, astrocytoma, and medulloblastoma, targeting key enzymes involved in cell cycle regulation is a primary therapeutic strategy. nih.gov

One of the most critical pathways in CNS tumors is the phosphatidylinositol 3-kinase (PI3K)/mechanistic target of rapamycin (mTOR) signaling pathway, which is often overactivated and drives tumor cell growth, proliferation, and survival. acs.orgacs.org Consequently, the development of brain-penetrant inhibitors of enzymes within this pathway, particularly PI3K and mTOR, is a major focus of research for treating brain tumors and metastases. acs.orgnih.gov

Morpholine-containing compounds have been extensively developed as inhibitors of these kinases. acs.orgnih.gov For instance, the introduction of a 3,5-ethylene bridged morpholine or a methyl group at the 3-position on the morpholine ring has been explored to create selective and highly brain-penetrant mTOR kinase inhibitors. acs.orgnih.gov This is because mTOR has a deeper binding pocket compared to PI3K, and these substitutions can enhance selectivity. acs.orgnih.gov An example is the compound PQR620, which contains two 3,5-bridged morpholines and has demonstrated potent and selective mTOR kinase inhibition with antitumor effects in both in vitro and in vivo models, showing promise for CNS indications due to its favorable brain-to-plasma distribution ratio. acs.orgresearchgate.net

Targeting the Mechanistic Target of Rapamycin (mTOR) Pathway

The mechanistic target of rapamycin (mTOR) is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2, and is a central regulator of cell growth, proliferation, and metabolism. acs.org Dysregulation of the mTOR pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. acs.org Analogs of this compound have been instrumental in the development of mTOR inhibitors.

Research has focused on developing ATP-competitive mTOR kinase inhibitors (TORKi) that can overcome the limitations of earlier allosteric inhibitors like rapamycin. unimi.itresearchgate.net Structure-activity relationship (SAR) studies have been crucial in this endeavor, with modifications to the morpholine ring playing a key role in enhancing potency and selectivity. acs.org

The introduction of sterically demanding substituents on the morpholine ring, such as methyl groups, has been shown to significantly enhance selectivity for mTOR over the closely related PI3K isoforms. acs.orgacs.org For example, in a series of triazine derivatives, compounds with a cis-3,5-dimethylmorpholine substituent displayed high affinity for mTOR. acs.org Specifically, a symmetric compound with two cis-3,5-dimethylmorpholine groups (compound 20) showed a high affinity for both mTOR (Ki = 40 nM) and the p110α isoform of PI3K (Ki = 31 nM). acs.org An asymmetric counterpart with one cis-3,5-dimethylmorpholine (compound 35) was also among the most potent compounds for both PI3K and mTOR. acs.org

Furthermore, research on pyrimido-pyrrolo-oxazine scaffolds revealed that the inclusion of a (3S,5R)-3,5-dimethylmorpholine moiety (compounds 10a and 10b) maintained strong affinity for mTOR (Ki = 16 nM and 38 nM, respectively). unimi.it These findings highlight the importance of the this compound structure in designing potent mTOR kinase inhibitors.

| Compound | Structure Description | mTOR Ki (nM) | Reference |

|---|---|---|---|

| Compound 20 | Symmetric, with two cis-3,5-dimethylmorpholine groups | 40 | acs.org |

| Compound 35 | Asymmetric, with one cis-3,5-dimethylmorpholine group | Potent | acs.org |

| Compound 10a | Pyrimido-pyrrolo-oxazine with (3S,5R)-3,5-dimethylmorpholine | 16 | unimi.it |

| Compound 10b | Pyrimido-pyrrolo-oxazine with (3S,5R)-3,5-dimethylmorpholine | 38 | unimi.it |

A significant challenge in developing mTOR inhibitors is achieving selectivity over the highly homologous phosphoinositide 3-kinase (PI3K) family, as off-target inhibition can lead to unwanted side effects. acs.orgmdpi.com The strategic use of substituted morpholines, including this compound, has proven effective in enhancing this selectivity. acs.orgacs.org

The rationale behind this approach is that the ATP-binding pocket of mTOR is deeper than that of PI3K, allowing bulkier substituents on the morpholine ring to be accommodated, thereby disfavoring binding to PI3K. acs.orgnih.gov Studies have consistently shown that increasing the steric bulk of morpholine substituents enhances selectivity for mTOR over PI3Kα. researchgate.netacs.org

For instance, replacing an unsubstituted morpholine with a (3S,5R)-3,5-dimethylmorpholine in a series of compounds maintained a strong affinity for mTOR while slightly decreasing the potency for PI3Kα. unimi.it In another study, while a symmetric compound with cis-3,5-dimethylmorpholine (compound 20) was a potent dual inhibitor, other analogs with sterically hindered morpholines demonstrated a significant increase in selectivity for mTOR. acs.orgacs.org For example, compound PQR626, which incorporates a (3S,5R)-3,5-dimethylmorpholine, exhibited an 80-fold selectivity for mTOR over PI3Kα. acs.orgunimi.it

| Compound | mTOR Ki (nM) | PI3Kα Ki (nM) | Selectivity (PI3Kα/mTOR) | Reference |

|---|---|---|---|---|

| Compound 20 | 40 | 31 | ~0.8 | acs.org |

| PQR626 (Compound 8) | 3.6 | ~288 | ~80 | acs.orgunimi.it |

| Compound 10a | 16 | Slightly decreased potency | - | unimi.it |

| Compound 10b | 38 | Slightly decreased potency | - | unimi.it |

The efficacy of mTOR inhibitors is often assessed by their ability to block the phosphorylation of downstream targets in the mTOR signaling pathway. Key readouts include the phosphorylation of protein kinase B (PKB, also known as Akt) at serine 473 (pPKB/Akt), a marker for mTORC2 activity, and the phosphorylation of ribosomal protein S6 (pS6), a marker for mTORC1 activity. acs.orgunimi.itunimi.it

Analogs of this compound have demonstrated effective inhibition of this cellular phosphorylation. In a study of triazine derivatives, compounds bearing a (3S,5R)-3,5-dimethylmorpholine (compounds 10a and 10b) showed potent inhibition of S6 phosphorylation with IC50 values of 24 nM and 25 nM, respectively, in SKOV3 cancer cells. unimi.it

| Compound | Cell Line | pPKB/Akt IC50 (nM) | pS6 IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 10a | SKOV3 | 110 | 24 | unimi.it |

| Compound 10b | SKOV3 | 110 | 25 | unimi.it |

| PQR626 (Compound 8) | A2058 | 96 | 71 | acs.org |

| Compound 20 | - | Increased | Increased | acs.org |

Selectivity against PI3K Isoforms

Anticancer Activity Research

The inhibitory effects of this compound and its derivatives on key cellular pathways naturally translate into anticancer activity. Research has demonstrated the growth inhibitory effects of these compounds on various cancer cell lines.

Derivatives of morpholine have been synthesized and evaluated for their in vitro anticancer potential against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). rhhz.netresearchgate.net

In one study, a series of morpholine hydrazone derivatives were tested, and several compounds showed significant cytotoxic effects. rhhz.net For the MCF-7 cell line, compounds 5 and 8 were identified as outstanding inhibitors, with IC50 values of 7.08 ± 0.42 μmol/L and 1.26 ± 0.34 μmol/L, respectively. rhhz.netresearchgate.net Compound 8 was noted to be several folds more potent than the standard drug Tamoxifen (IC50 = 11.00 ± 0.40 μmol/L). rhhz.netresearchgate.net

For the HepG2 cell line, compound 13 from the same series showed potent inhibition with an IC50 value of 6.31 ± 1.03 μmol/L, which was comparable to the standard drug Doxorubicin (IC50 = 6.00 ± 0.80 μmol/L). rhhz.netresearchgate.net Other analogs also displayed good to moderate potential against this cell line. rhhz.net These results indicate that morpholine derivatives, which can include the this compound scaffold, have strong growth inhibitory effects on cancer cells, encouraging apoptosis. rhhz.net

Another study investigating coumarin-1,2,3-triazole hybrids found that dimethylmorpholine derivatives were more cytotoxic than simple morpholine derivatives. frontiersin.org Compound 50, a dimethylmorpholine derivative, was the most potent in the series, with an IC50 value of 7.19 µM against HepG2 cells. frontiersin.org

| Compound | Cell Line | IC50 (μmol/L) | Standard Drug (IC50 μmol/L) | Reference |

|---|---|---|---|---|

| Compound 5 | MCF-7 | 7.08 ± 0.42 | Tamoxifen (11.00 ± 0.40) | rhhz.netresearchgate.net |

| Compound 8 | MCF-7 | 1.26 ± 0.34 | Tamoxifen (11.00 ± 0.40) | rhhz.netresearchgate.net |

| Compound 13 | HepG2 | 6.31 ± 1.03 | Doxorubicin (6.00 ± 0.80) | rhhz.netresearchgate.net |

| Compound 50 | HepG2 | 7.19 | Cisplatin (25.73) | frontiersin.org |

Induction of Apoptosis in Cancer Cells

Recent studies have highlighted the potential of this compound and its analogs to induce apoptosis, or programmed cell death, in cancer cells. This property is a critical mechanism for many anticancer therapies.

Research indicates that certain morpholine derivatives exhibit selective cytotoxicity, meaning they are more toxic to cancer cells than to normal, healthy cells. For instance, 3,5-dimethylaminophenol (3,5-DMAP), a metabolite of 3,5-dimethylaniline, has been shown to induce a dose-dependent increase in cytotoxicity in non-small cell lung cancer A549 cells, while showing significantly lower toxicity to normal human lung fibroblast cells. nih.govnih.gov This selective action is a desirable characteristic for potential anticancer drugs.

The mechanism behind this anticancer activity often involves the activation of apoptotic pathways. Studies have shown that compounds like 3,5-DMAP can trigger the expression of pro-apoptotic proteins such as p53, Bad, and Bax, and increase the release of cytochrome c. nih.govnih.govresearchgate.net Simultaneously, they can decrease the levels of anti-apoptotic proteins like Bcl-2. nih.govnih.govresearchgate.net This shift in the balance of apoptotic regulators ultimately leads to the activation of caspases, such as caspase-3, which are key executioners of the apoptotic process. nih.govnih.gov In vivo studies using mouse models with A549 cell xenografts have further demonstrated that 3,5-DMAP can inhibit tumor growth by down-regulating the expression of the oncogene c-Myc and up-regulating p53 and cytochrome c. nih.govnih.govresearchgate.net

The table below summarizes the effects of a this compound analog on key apoptotic markers in A549 lung cancer cells.

| Apoptotic Marker | Effect of 3,5-DMAP Treatment | Implication in Cancer Therapy |

| p53 | Upregulated nih.govnih.govresearchgate.net | Promotes apoptosis and cell cycle arrest |

| Bad | Upregulated nih.govnih.govresearchgate.net | Promotes apoptosis |

| Bax | Upregulated nih.govnih.govresearchgate.net | Promotes apoptosis |

| Cytochrome c | Increased release nih.govnih.govresearchgate.net | Activates caspase cascade |

| Bcl-2 | Decreased nih.govnih.govresearchgate.net | Reduces inhibition of apoptosis |

| Caspase-3 | Activated nih.govnih.gov | Executes apoptosis |

| c-Myc | Downregulated nih.govnih.govresearchgate.net | Inhibits cell proliferation and tumor growth |

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have also been investigated for their potential antimicrobial and anti-inflammatory properties.

In the realm of antimicrobial research, morpholine derivatives have demonstrated activity against various bacterial strains. Preliminary studies suggest that compounds such as tert-butyl this compound-4-carboxylate may be effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The proposed mechanism of action for some of these compounds involves the inhibition of bacterial topoisomerases, enzymes essential for DNA replication and transcription.

Regarding anti-inflammatory effects, research has shown that certain phenolic compounds and other natural products can inhibit the production of pro-inflammatory mediators. nih.gov For example, some compounds have been found to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophage cells by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. nih.gov While direct studies on the anti-inflammatory activity of this compound itself are limited, the broader class of morpholine-containing compounds has shown promise in modulating inflammatory pathways. researchgate.netfrontiersin.org

The table below outlines the observed antimicrobial activity of a this compound derivative.

| Bacterial Strain | Observed Activity |

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate |

| Enterococcus faecalis | Effective |

| Klebsiella pneumoniae | Moderate |

Potential as Smoking Cessation Aids

Analogs of this compound have emerged as promising candidates for the development of smoking cessation aids, acting on key neurological pathways involved in nicotine (B1678760) addiction. nih.gov

Monoamine Uptake Inhibition

One of the primary mechanisms of action for these compounds is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from the synaptic cleft. wikipedia.org By blocking these transporters, this compound analogs can increase the levels of these neurotransmitters in the brain. wikipedia.org This action is significant because nicotine addiction is partly driven by the release of dopamine in the brain's reward pathways. nih.gov

Research into 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues has shown their ability to inhibit dopamine and norepinephrine uptake more potently than existing smoking cessation aids like (S,S)-hydroxybupropion. nih.gov For example, certain analogs with specific substitutions on the aryl ring or extensions of the morpholine ring's methyl group have demonstrated significantly lower IC50 values for DA and NE uptake inhibition, indicating higher potency. nih.gov

The following table presents the in vitro monoamine uptake inhibition data for selected 3,5,5-trimethylmorpholine analogs compared to a reference compound.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | 5-HT Uptake IC50 (nM) |

| (S,S)-4a (hydroxybupropion) | 630 | 180 | >10000 |

| (S,S)-5a | 220 | 100 | 390 |

| (S,S)-5b | 59 | 31 | 4700 |

| (S,S)-5c | 44 | 110 | 410 |

| (S,S)-5g | 23 | 19 | 1800 |

| (S,S)-5h | 6.0 | 9 | 300 |

Data sourced from Carroll et al. (2010) nih.gov

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Function

In addition to their effects on monoamine transporters, these morpholine analogs also interact with nicotinic acetylcholine receptors (nAChRs), which are the primary targets of nicotine in the brain. nih.govwikipedia.org Specifically, they act as antagonists at certain nAChR subtypes, meaning they block the receptor and prevent nicotine from binding and exerting its reinforcing effects. nih.gov

Studies have shown that some 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues are more potent antagonists of nAChR function than (S,S)-hydroxybupropion. nih.govnih.gov The selectivity for different nAChR subtypes, such as α3β4* and α4β2*, appears to be crucial for their potential efficacy as smoking cessation aids. nih.gov The α4β2-nAChR subtype is strongly implicated in nicotine dependence. nih.gov By blocking these receptors, the analogs can reduce the rewarding effects of smoking and alleviate withdrawal symptoms. ucdavis.edu

The dual action of inhibiting monoamine uptake and antagonizing nAChRs is a key feature of these compounds, suggesting a multi-faceted approach to treating nicotine addiction that could be more effective than single-target therapies. nih.gov

Application in Fungicide Development (e.g., Fenpropimorph)

The this compound scaffold is a core structural component of the systemic fungicide fenpropimorph (B1672530). fao.orgnih.gov Fenpropimorph is widely used in agriculture to control a variety of fungal diseases in crops, particularly powdery mildew and rust in cereals. fao.orgmdpi.com

Fenpropimorph, chemically known as (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, acts by inhibiting sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of their cell membranes. fao.org The cis-2,6-dimethylmorpholine (B33440) moiety is a key part of the molecule's structure. google.com

The development of fenpropimorph highlights the agricultural importance of the this compound chemical class. Research in this area has also focused on the stereoselective synthesis of fenpropimorph, as different stereoisomers can exhibit varying levels of fungicidal activity. google.com Understanding the metabolism and environmental fate of fenpropimorph and its degradation products, which can include 2,6-dimethylmorpholine (B58159), is also an important area of study to ensure its safe and effective use. nih.govfao.org

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a ligand like a 3,5-Dimethylmorpholine derivative might interact with a biological target, such as a protein receptor. These simulations are crucial in fields like drug discovery for assessing the potential of a compound before its synthesis.

Computational docking studies have been effectively used to predict the binding modes and affinities of compounds containing the this compound moiety. A key area of investigation has been its role in inhibitors targeting the mTOR and PI3K kinases, which are crucial in cancer research.

Increasing the steric size of substituents on the morpholine (B109124) ring has been shown to significantly enhance the selectivity of inhibitors for mTOR over PI3Kα. tiho-hannover.de The cis-3,5-dimethylmorpholine group, in particular, has been identified as a potent substituent in both symmetric and asymmetric triazine-based inhibitors. acs.org In one study, a compound featuring cis-3,5-dimethylmorpholine (M5) showed high potency towards both PI3K and mTOR. acs.org Another investigation found that compounds with this compound groups displayed significant differences in cellular potency and selectivity, highlighting the nuanced effects of its stereochemistry. acs.org

| Compound ID | Morpholine Substituent | Target | Kᵢ (nM) | Source |

|---|---|---|---|---|

| 20 | Two cis-3,5-dimethylmorpholine (M5) | mTOR | 40 | acs.org |

| 20 | Two cis-3,5-dimethylmorpholine (M5) | p110α (PI3Kα) | 31 | acs.org |

| 35 | One cis-3,5-dimethylmorpholine (M5) | mTOR | < 65 | acs.org |

| 35 | One cis-3,5-dimethylmorpholine (M5) | p110α (PI3Kα) | Potent | acs.org |

The specific three-dimensional arrangement, or conformation, of the this compound ring and its methyl groups is critical to its binding capabilities. Computational methods are used to generate and analyze these conformations. nih.gov

Computational modeling of inhibitors containing the (3S,5R)-3,5-dimethylmorpholine group within the mTOR binding site revealed that two distinct, opposing conformations are possible for the solvent-exposed morpholine ring. tiho-hannover.de In one conformation, the methyl groups point toward the amino acid Met2345, while in the other, they point toward Ile2163. tiho-hannover.de The mTOR binding pocket is able to accommodate both of these conformations. tiho-hannover.de

In contrast, when modeled in the PI3Kα binding site, only one of these conformations is viable. tiho-hannover.de The alternative "methyl-down" conformation results in a steric clash with the amino acid Met772 in PI3Kα. tiho-hannover.de This difference in conformational accommodation is a key structural basis for the observed selectivity of these inhibitors for mTOR over PI3Kα. tiho-hannover.de This highlights how computational conformational analysis can explain the subtle but critical differences in molecular interactions that drive biological selectivity.

Prediction of Binding Interactions and Affinity

Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of molecules to predict their properties from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for gaining a deeper understanding of molecular geometries, stability, and reactivity. wavefun.com These methods have been applied to complex Mannich bases derived from dimethylmorpholine to rationalize their structures and properties. researchgate.netcolab.ws

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. In studies on complex molecules incorporating a 2,6-dimethylmorpholine (B58159) unit, the B3LYP functional with a 6-31G(d,p) basis set has been employed to optimize the molecular geometry and calculate various parameters. researchgate.netscispace.com

These calculations provide insights into the electronic structure, thermodynamic parameters, and structural details like bond lengths and angles. researchgate.netscispace.com Furthermore, DFT is used to compute the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecular surface and helps to identify potential sites for electrophilic and nucleophilic attack. researchgate.netscispace.com

The Hartree-Fock (HF) method is another fundamental quantum chemical approach that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It is often used in conjunction with DFT for comparative purposes. researchgate.net For example, both HF and DFT methods have been used to calculate the vibrational frequencies of a complex morpholine derivative. researchgate.net The results from these calculations are typically multiplied by appropriate scaling factors to achieve better agreement with experimental infrared (IR) and Raman spectra. researchgate.net While DFT generally includes some electron correlation effects, HF does not, which can lead to differences in the predicted properties.

Density Functional Theory (DFT) Studies

Spectroscopic Parameter Prediction and Analysis

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure.

For a complex triazolone derivative containing a 2,6-dimethylmorpholine moiety, ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT (B3LYP)/6-31G(d,p) level. researchgate.netscispace.com The calculations were performed for the molecule in both the gas phase and in a DMSO solvent model. scispace.com

The results showed a good linear correlation between the theoretically calculated and experimentally measured chemical shifts. scispace.com For instance, the calculated ¹H-NMR chemical shifts in the DMSO solvent were in the range of 1.78-11.03 ppm, compared to the experimental range of 1.03-9.66 ppm. scispace.com For ¹³C-NMR, the calculated values in DMSO were 20.74-154.05 ppm, while the experimental values were 10.94-151.00 ppm. scispace.com This agreement allows for confident assignment of the experimental NMR signals and validates the accuracy of the computationally optimized molecular structure.

| Spectrum | Experimental Range (ppm) | Calculated Range (ppm, in DMSO) | Method |

|---|---|---|---|

| ¹H-NMR | 1.03 - 9.66 | 1.78 - 11.03 | GIAO / DFT (B3LYP/6-31G(d,p)) |

| ¹³C-NMR | 10.94 - 151.00 | 20.74 - 154.05 | GIAO / DFT (B3LYP/6-31G(d,p)) |

NMR Chemical Shift Calculations (e.g., GIAO Method)

Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide valuable insights into the electronic structure of molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts. researchgate.netconicet.gov.ar This method has been successfully applied to various organic molecules, including morpholine derivatives, to complement experimental data and aid in structural elucidation. researchgate.netscispace.com

In a theoretical study on a complex morpholine derivative, 1-(2,6-dimethylmorpholine-4-yl-methyl)-3-methyl-4-[3-ethoxy-(4-benzenesulfonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one, the ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. scispace.com The calculated ¹H NMR chemical shifts in the gas phase ranged from 1.61 to 11.07 ppm, and in DMSO solvent, they were between 1.78 and 11.03 ppm. scispace.com The corresponding experimental values were in the range of 1.03-9.66 ppm. scispace.com For ¹³C NMR, the calculated chemical shifts were found to be between 20.93 and 153.61 ppm in the gas phase and 20.74-154.05 ppm in DMSO, while the experimental data ranged from 10.94 to 151.00 ppm. scispace.com A good correlation between the theoretical and experimental data is often observed, which supports the accuracy of the computational model. researchgate.netscispace.com

Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts for a 2,6-Dimethylmorpholine Derivative

| Parameter | Theoretical (Gas Phase, ppm) | Theoretical (DMSO, ppm) | Experimental (ppm) |

| ¹H NMR Chemical Shifts | 1.61 - 11.07 | 1.78 - 11.03 | 1.03 - 9.66 |

| ¹³C NMR Chemical Shifts | 20.93 - 153.61 | 20.74 - 154.05 | 10.94 - 151.00 |

Data sourced from a theoretical study on a complex 2,6-dimethylmorpholine derivative. scispace.com

Vibrational Frequency Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying functional groups and characterizing the vibrational modes of a molecule. irdg.orgstellarnet.us Computational methods, such as DFT, are frequently used to calculate the vibrational frequencies of molecules, which can then be compared with experimental spectra to provide a detailed assignment of the observed bands. researchgate.netscilit.com

For a derivative of 2,6-dimethylmorpholine, theoretical vibrational frequencies were calculated using the B3LYP/6-31G(d,p) method. scilit.com These calculated frequencies are typically scaled by an appropriate factor to improve agreement with experimental data. dergipark.org.tr The analysis of the vibrational spectra provides a molecular "fingerprint" that is unique to the compound's structure. stellarnet.us Differences in the vibrational modes can be used to distinguish between different conformations or polymorphs of a substance. sci-hub.st

Thermodynamic Property Calculations

Quantum chemical calculations can be employed to determine various thermodynamic properties of molecules, such as heat capacity, entropy, and enthalpy. researchgate.net These calculations are often performed using DFT methods, like B3LYP with the 6-31G(d,p) basis set, to provide insights into the stability and reactivity of the molecule under different conditions. scispace.com For instance, the thermodynamic properties of a 2,6-dimethylmorpholine derivative were theoretically investigated to understand its chemical stability. scispace.com Such calculations are crucial for predicting the behavior of the compound in various chemical processes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net

In MEP analysis, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, shown in blue, are electron-poor and are likely sites for nucleophilic attack. uni-muenchen.de For a derivative of 2,6-dimethylmorpholine, MEP analysis was performed to identify the reactive sites on the molecular surface. researchgate.netscilit.com This information is valuable for understanding the intermolecular interactions and the chemical reactivity of the molecule. researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. frontiersin.orglibretexts.org

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. wuxibiology.com The analysis of the HOMO-LUMO gap is a common practice in computational studies to predict the electronic properties and reactivity of molecules, including various organic compounds. frontiersin.orgresearchgate.net As the size of a conjugated system increases, the HOMO-LUMO energy gap generally decreases. libretexts.org

QSAR Studies of Morpholine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. iosrjournals.org These models are instrumental in drug design and discovery for predicting the activity of new, unsynthesized molecules. acs.org

Several QSAR studies have been conducted on morpholine derivatives to understand how structural modifications influence their biological activities. iosrjournals.orgnih.gov For example, 3D-QSAR models have been developed for morpholine derivatives acting as dopamine (B1211576) D4 receptor ligands. These studies have identified key structural features, such as the regions around the benzene (B151609) rings and the aliphatic amine of the morpholine system, that are important for binding affinity. acs.org In another study, QSAR analysis of 1,3-thiazole derivatives containing a morpholine moiety revealed that factors like polarization, dipole moment, and the size of the molecule significantly affect their antioxidant activity. zenodo.org These studies highlight the utility of QSAR in rationalizing the structure-activity relationships and guiding the design of more potent morpholine-based compounds. iosrjournals.orgacs.org

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the identity and purity of 3,5-dimethylmorpholine. Both NMR and mass spectrometry offer unique data points for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy is instrumental in determining the molecular structure and stereochemistry of this compound isomers. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each atom's position within the molecule.

For instance, ¹³C NMR data for the morpholine (B109124) ring system shows characteristic shifts for the carbon atoms. In the parent morpholine molecule, the carbons adjacent to the oxygen (C-2,6) and the nitrogen (C-3,5) are readily distinguished. cdnsciencepub.com The introduction of methyl groups at the 3 and 5 positions causes notable shifts in the spectra, which can be used to confirm the substitution pattern. cdnsciencepub.com Studies on related dimethylmorpholine compounds, such as 2,6-dimethylmorpholine (B58159), have established that equatorial methyl groups induce downfield shifts on the adjacent ring carbons. cdnsciencepub.com

Specifically for the cis-isomer of a related compound, 2,6-dimethylmorpholine, where both methyl groups are in an equatorial position, the ¹³C NMR spectrum shows downfield shifts for C-2,6 and C-3,5 carbons when compared to the unsubstituted morpholine. cdnsciencepub.com This type of data is crucial for assigning the stereochemistry of this compound isomers. While detailed spectral data for this compound itself is spread across various sources, analysis of its derivatives provides valuable insights. For example, in a derivative of (2R, 3R, 5S*)-2-(3-fluorophenyl)-3,5-dimethylmorpholine hydrochloride, the methyl groups are identified by distinct signals in the ¹H NMR spectrum. google.com

Interactive Table: Representative ¹³C NMR Chemical Shifts for Morpholine Derivatives.

| Compound | C-2,6 (ppm) | C-3,5 (ppm) |

| Morpholine | 68.09 | 46.74 |

| cis-2,6-Dimethylmorpholine (B33440) | 73.18 | 52.24 |

Note: Data is based on reported values for morpholine and its 2,6-dimethyl derivative and is illustrative of the analytical approach. cdnsciencepub.com

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound. The compound has a molecular weight of approximately 115.17 g/mol . nih.govnih.gov In mass spectrometry, the molecule can be ionized to produce a molecular ion ([M]+) or a protonated molecule ([M+H]+), which would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. miamioh.edu

Electron Impact (EI) ionization, a common technique, often leads to the fragmentation of the molecule. miamioh.edu The resulting fragment ions provide a unique fingerprint that can be used for identification. While a detailed fragmentation pattern for this compound is not extensively documented in the provided search results, general principles suggest that fragmentation would likely involve the loss of methyl groups or cleavage of the morpholine ring. researchgate.netrevisely.com Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), are more likely to show a prominent molecular ion peak, which is useful for confirming the molecular weight. miamioh.edu For example, ESI-MS analysis of a derivative confirmed a mass corresponding to the [M+H]⁺ ion.

X-ray Structure Analysis for Stereochemical Determination